Cas no 2172528-39-9 (3-5-(aminomethyl)piperidin-3-ylbenzoic acid)

3-5-(Aminomethyl)piperidin-3-ylbenzoic acid is a versatile chemical intermediate with a benzoic acid core functionalized by a piperidinyl-aminomethyl substituent. Its structural features, including the aromatic carboxyl group and the basic amino functionality, make it valuable in pharmaceutical synthesis and medicinal chemistry applications. The compound's rigid piperidine ring enhances conformational stability, while the aminomethyl group provides a reactive handle for further derivatization. Its balanced polarity allows for favorable solubility in both aqueous and organic media, facilitating its use in diverse reaction conditions. This intermediate is particularly useful in the development of bioactive molecules, where its scaffold can serve as a building block for targeting specific receptors or enzymes.
3-5-(aminomethyl)piperidin-3-ylbenzoic acid structure
2172528-39-9 structure
商品名:3-5-(aminomethyl)piperidin-3-ylbenzoic acid
CAS番号:2172528-39-9
MF:C13H18N2O2
メガワット:234.294223308563
CID:6289559
PubChem ID:165502753

3-5-(aminomethyl)piperidin-3-ylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-5-(aminomethyl)piperidin-3-ylbenzoic acid
    • 2172528-39-9
    • EN300-1477269
    • 3-[5-(aminomethyl)piperidin-3-yl]benzoic acid
    • インチ: 1S/C13H18N2O2/c14-6-9-4-12(8-15-7-9)10-2-1-3-11(5-10)13(16)17/h1-3,5,9,12,15H,4,6-8,14H2,(H,16,17)
    • InChIKey: JCAHHMWMKFQLRZ-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CC=CC(=C1)C1CNCC(CN)C1)=O

計算された属性

  • せいみつぶんしりょう: 234.136827821g/mol
  • どういたいしつりょう: 234.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 270
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.8
  • トポロジー分子極性表面積: 75.4Ų

3-5-(aminomethyl)piperidin-3-ylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1477269-10000mg
3-[5-(aminomethyl)piperidin-3-yl]benzoic acid
2172528-39-9
10000mg
$5221.0 2023-09-28
Enamine
EN300-1477269-1000mg
3-[5-(aminomethyl)piperidin-3-yl]benzoic acid
2172528-39-9
1000mg
$1214.0 2023-09-28
Enamine
EN300-1477269-500mg
3-[5-(aminomethyl)piperidin-3-yl]benzoic acid
2172528-39-9
500mg
$1165.0 2023-09-28
Enamine
EN300-1477269-1.0g
3-[5-(aminomethyl)piperidin-3-yl]benzoic acid
2172528-39-9
1g
$0.0 2023-06-06
Enamine
EN300-1477269-100mg
3-[5-(aminomethyl)piperidin-3-yl]benzoic acid
2172528-39-9
100mg
$1068.0 2023-09-28
Enamine
EN300-1477269-2500mg
3-[5-(aminomethyl)piperidin-3-yl]benzoic acid
2172528-39-9
2500mg
$2379.0 2023-09-28
Enamine
EN300-1477269-5000mg
3-[5-(aminomethyl)piperidin-3-yl]benzoic acid
2172528-39-9
5000mg
$3520.0 2023-09-28
Enamine
EN300-1477269-250mg
3-[5-(aminomethyl)piperidin-3-yl]benzoic acid
2172528-39-9
250mg
$1117.0 2023-09-28
Enamine
EN300-1477269-50mg
3-[5-(aminomethyl)piperidin-3-yl]benzoic acid
2172528-39-9
50mg
$1020.0 2023-09-28

3-5-(aminomethyl)piperidin-3-ylbenzoic acid 関連文献

3-5-(aminomethyl)piperidin-3-ylbenzoic acidに関する追加情報

Introduction to 3-5-(aminomethyl)piperidin-3-ylbenzoic acid (CAS No. 2172528-39-9)

3-5-(aminomethyl)piperidin-3-ylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2172528-39-9, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a piperidine ring linked to a benzoic acid moiety via an aminomethyl group, has garnered attention due to its structural complexity and potential biological activities. The piperidine core is a common pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and metabolic stability in drug molecules. The benzoic acid component contributes to lipophilicity and potential interactions with biological targets, while the aminomethyl group introduces further functionalization possibilities, making this compound a versatile scaffold for therapeutic development.

The synthesis and characterization of 3-5-(aminomethyl)piperidin-3-ylbenzoic acid involve rigorous methodologies to ensure high purity and yield. Advanced techniques such as multi-step organic synthesis, including nucleophilic substitution and cyclization reactions, are employed to construct the desired structure. Spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are critical for confirming the molecular structure and purity. Additionally, high-performance liquid chromatography (HPLC) is utilized for analytical purposes, ensuring that the compound meets stringent quality standards before proceeding to biological evaluation.

In recent years, there has been growing interest in exploring the pharmacological properties of piperidine derivatives due to their demonstrated efficacy in various therapeutic areas. 3-5-(aminomethyl)piperidin-3-ylbenzoic acid has been investigated for its potential role in modulating enzyme activity and receptor interactions. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in inflammatory pathways. The presence of the aminomethyl group allows for further derivatization, enabling the creation of analogs with enhanced potency or selectivity. Such modifications are crucial for optimizing drug candidates and minimizing off-target effects.

The benzoic acid moiety in 3-5-(aminomethyl)piperidin-3-ylbenzoic acid also contributes to its biological relevance. Benzoic acid derivatives are well-documented for their antimicrobial, anti-inflammatory, and analgesic properties. By integrating this moiety with the piperidine scaffold, researchers aim to develop compounds that leverage these beneficial effects while targeting specific disease mechanisms. For instance, studies have explored the interaction of similar structures with cyclooxygenase (COX) enzymes, which play a key role in pain and inflammation pathways. The unique combination of functional groups in 3-5-(aminomethyl)piperidin-3-ylbenzoic acid positions it as a promising candidate for further investigation.

Recent advancements in computational chemistry have accelerated the discovery process for novel bioactive molecules like 3-5-(aminomethyl)piperidin-3-ylbenzoic acid. Molecular docking simulations and virtual screening techniques allow researchers to predict binding affinities and identify potential lead compounds efficiently. These computational approaches complement traditional experimental methods, providing insights into how the compound interacts with biological targets at the molecular level. By integrating experimental data with computational predictions, scientists can refine their understanding of the compound's mechanism of action and optimize its pharmacological properties.

The therapeutic potential of 3-5-(aminomethyl)piperidin-3-ylbenzoic acid extends beyond inflammation modulation. Emerging research suggests that this compound may have applications in neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. Piperidine derivatives have shown promise in treating conditions such as Alzheimer's disease and Parkinson's disease by inhibiting aberrant protein aggregation and enhancing neuronal survival. The benzoic acid component may further contribute to these effects by modulating oxidative stress pathways associated with neurodegeneration.

In conclusion, 3-5-(aminomethyl)piperidin-3-ylbenzoic acid (CAS No. 2172528-39-9) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its combination of a piperidine ring, benzoic acid moiety, and aminomethyl group makes it a versatile scaffold for developing novel therapeutics. Ongoing studies continue to explore its pharmacological profile, mechanism of action, and therapeutic applications across various disease areas. As research progresses, this compound holds promise for contributing to next-generation treatments aimed at addressing unmet medical needs.

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